2-(5-Methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde
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Overview
Description
2-(5-Methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde is a chemical compound belonging to the class of isochromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a methyl-substituted isochromene derivative with an aldehyde in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (5-Methyl-1-oxo-3,4-dihydro-1H-isochromen-6-yl)acetic acid.
Reduction: Formation of (5-Methyl-1-oxo-3,4-dihydro-1H-isochromen-6-yl)ethanol.
Substitution: Formation of various substituted isochromene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of specific enzymes involved in inflammatory processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in regulating cellular redox balance and reducing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
(3R)-5,8-Dihydroxy-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-6-yl α-D-ribofuranoside: Another isochromene derivative with similar structural features.
2-(3-Carboxy-5,6,7-trihydroxy-1-oxo-3,4-dihydro-1H-isochromen-4-yl)succinic acid: A compound with additional hydroxyl and carboxyl groups, enhancing its biological activity.
Uniqueness
2-(5-Methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a compound of interest for further research and development.
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(5-methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde |
InChI |
InChI=1S/C12H12O3/c1-8-9(4-6-13)2-3-11-10(8)5-7-15-12(11)14/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
WPSGWVDHHCRYOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1CCOC2=O)CC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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